
A Technical Guide to the Historical Applications
of Methyl Violet in Histology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl violet dye

Cat. No.: B12376661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal historical role of methyl violet in the

advancement of histology. From its early application in identifying amyloid deposits to its

fundamental role in bacteriology, methyl violet was a cornerstone of microscopic anatomical

studies in the late 19th and early 20th centuries. This document provides a detailed overview of

its primary historical uses, complete with experimental protocols, quantitative data, and

visualizations to illuminate the logical and experimental workflows of the time.

Introduction: The Dawn of Synthetic Dyes in
Histology
The mid-19th century witnessed a revolution in histology, driven by the advent of synthetic

dyes. Among these, the triphenylmethane dye methyl violet, synthesized in 1861, quickly found

its place in the nascent field of cellular pathology. The term "methyl violet" refers to a family of

compounds with varying numbers of methyl groups, with crystal violet (hexamethyl

pararosaniline) being a prominent member.[1][2] Historically, mixtures of these methylated

pararosanilines were often sold under the name "gentian violet."[2] This guide will delve into the

two most significant historical applications of methyl violet in histology: the staining of amyloid

and the differentiation of bacteria via the Gram stain.

Amyloid Staining: The First Histochemical Marker
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In 1875, the French pathologist Victor André Cornil was the first to use a methyl violet solution

to stain amyloid, a pathological proteinaceous deposit.[2] This marked a significant milestone,

as it was the first histochemical method for identifying amyloid in tissue sections. Methyl violet

imparts a characteristic metachromatic purple-red color to amyloid deposits, while other tissue

elements stain an orthochromatic blue-violet.[1][3] This color shift, or metachromasia, provided

a stark and easily identifiable contrast for the microscopic detection of amyloid.

The precise mechanism of this metachromasia was a subject of investigation for many years.

Initially, it was thought to be due to the preferential staining of amyloid by redder, less

methylated homologues present in methyl violet mixtures. However, it is now understood that

the metachromasia of amyloid with crystal violet is based on the specific, regular alignment of

the dye molecules along the amyloid fibrils, creating a pseudocrystal structure. The violet dye is

believed to bind to the surface carboxyl ions of the amyloid.[2]

While effective for its time, methyl violet staining for amyloid had its limitations. The stain was

not entirely specific, as other tissue structures could sometimes show similar colors, potentially

obscuring small amyloid deposits.[2] Additionally, the stained sections were prone to fading,

and required aqueous mounting media as the dye is soluble in organic solvents.[2] Despite

these drawbacks, methyl violet remained a valuable tool for amyloid detection until the advent

of more specific and permanent stains like Congo red.

Experimental Protocols for Amyloid Staining
Several protocols for methyl violet staining of amyloid were developed over time. Below are two

notable historical methods with their detailed procedures.

1.1.1. Birch-Hirschfeld's Crystal Violet Method

This method utilizes a counterstain, Bismarck brown, to stain nuclei, providing better contrast.

Experimental Protocol:

Bring frozen or paraffin sections to water.

Stain in a saturated aqueous solution of Bismarck brown for 5 minutes.

Rinse well with 95% ethanol, followed by distilled water.
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Stain in a 0.5% aqueous solution of crystal violet for 5 minutes.

Rinse with water.

Differentiate in 1% aqueous acetic acid, if necessary, until amyloid appears red and is well-

contrasted with the surrounding tissue.

Wash thoroughly in tap water.

Mount in a suitable aqueous mounting medium, such as levulose syrup.[3]

1.1.2. Lendrum's Methyl Violet Method

This later protocol offers a simplified procedure.

Experimental Protocol:

Bring 5µm paraffin sections to water.

Stain in a 1% aqueous solution of methyl violet for 3 minutes.[1]

Differentiate in a 70% aqueous formalin solution until the amyloid is red and contrasts well

with the blue-violet tissue.[1]

Place in a saturated aqueous solution of sodium chloride for 5 minutes.

Rinse well with tap water.

Mount in an aqueous medium like corn syrup.[1]

Quantitative Data for Historical Amyloid Staining
Protocols
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Parameter Birch-Hirschfeld's Method Lendrum's Method

Primary Stain 0.5% Aqueous Crystal Violet 1% Aqueous Methyl Violet

Staining Time 5 minutes 3 minutes

Counterstain
Saturated Aqueous Bismarck

Brown
Not specified

Differentiation 1% Aqueous Acetic Acid 70% Aqueous Formalin

Mounting Medium Levulose Syrup Corn Syrup

Visualization of Amyloid Staining
The following diagram illustrates the proposed interaction between methyl violet and amyloid

fibrils that leads to metachromasia.
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Methyl Violet-Amyloid Interaction Model

The Gram Stain: A Revolution in Bacteriology
In 1884, Danish bacteriologist Hans Christian Gram developed a differential staining technique

that would become a fundamental procedure in microbiology.[4] While investigating bacteria in

the lung tissue of pneumonia patients, he discovered that after staining with a gentian violet

solution and treating with a potassium iodide solution (Lugol's iodine), some bacteria retained
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the violet color after washing with ethanol, while others were decolorized.[4] This simple yet

powerful method allowed for the classification of bacteria into two broad categories: Gram-

positive and Gram-negative.

The historical Gram stain relied on a solution of gentian violet, which was a mixture of

methylated pararosaniline dyes, including methyl violet. The primary stain, crystal violet (a form

of methyl violet), forms a complex with the iodine mordant within the bacterial cell. The key to

the differentiation lies in the structure of the bacterial cell wall. Gram-positive bacteria possess

a thick peptidoglycan layer that dehydrates upon treatment with alcohol, trapping the crystal

violet-iodine complex and causing the cells to remain violet.[4] In contrast, Gram-negative

bacteria have a much thinner peptidoglycan layer and an outer lipid membrane. The alcohol

dissolves the lipid membrane and the thin peptidoglycan layer is insufficient to retain the crystal

violet-iodine complex, leading to its decolorization.[4] A counterstain, historically Bismarck

brown and later safranin or fuchsine, is then applied to color the decolorized Gram-negative

bacteria red or pink.

The Gram stain was a monumental breakthrough, providing a rapid and effective method for

the initial identification and classification of bacteria, which had profound implications for the

diagnosis and treatment of infectious diseases.

Historical Gram Stain Protocol
The following is a representative historical protocol for the Gram stain.

Experimental Protocol:

Prepare a heat-fixed smear of bacteria on a glass slide.

Apply Ehrlich's aniline-gentian violet solution to the smear for 1-3 minutes.

Briefly rinse with water.

Apply Lugol's iodine solution (1 part iodine, 2 parts potassium iodide in 300 parts water) for

1-2 minutes.

Rinse with water.
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Decolorize with absolute ethanol until no more violet color is seen running from the smear.

Rinse with water.

Counterstain with a dilute solution of Bismarck brown or safranin for 30 seconds to 1 minute.

Rinse with water, blot dry, and examine under the microscope.

Quantitative Data for a Historical Gram Staining Protocol
Reagent Composition Application Time

Primary Stain

Aniline-Gentian Violet (e.g., 5

parts saturated alcoholic

gentian violet, 100 parts aniline

water)

1-3 minutes

Mordant
Lugol's Iodine (1g Iodine, 2g

KI, 300ml water)
1-2 minutes

Decolorizer Absolute Ethanol
Variable (until color ceases to

run)

Counterstain
Dilute Bismarck Brown or

Safranin
30-60 seconds

Visualization of the Gram Stain Workflow
This diagram outlines the key steps and outcomes of the historical Gram staining procedure.
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Historical Gram Stain Experimental Workflow
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Workflow of the Gram Staining Procedure
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Other Historical Applications and Decline in Use
While amyloid and bacterial staining were its primary applications, methyl violet was also used

as a general nuclear stain in some histological preparations. However, its use in this capacity

was less widespread than other nuclear stains like hematoxylin.

The use of methyl violet in histology has significantly declined over time. For amyloid detection,

it has been largely superseded by the more specific and permanent Congo red stain, which

exhibits a characteristic apple-green birefringence under polarized light, and by

immunohistochemical methods. In bacteriology, while the Gram stain remains a cornerstone of

diagnostics, modern formulations often use purified crystal violet and have more standardized

protocols.

Conclusion
Methyl violet holds a significant place in the history of histology. Its application to the staining of

amyloid by Cornil and its central role in Gram's revolutionary bacterial differentiation technique

underscore its importance in the development of microscopic pathology and microbiology.

While its use has diminished with the advent of more specific and robust methods, the

foundational principles of its application, particularly in the Gram stain, continue to be relevant

in laboratories worldwide. This guide serves as a testament to the enduring legacy of this

vibrant purple dye in the visualization of the microscopic world.

Need Custom Synthesis?
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To cite this document: BenchChem. [A Technical Guide to the Historical Applications of
Methyl Violet in Histology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376661#historical-applications-of-methyl-violet-in-
histology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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